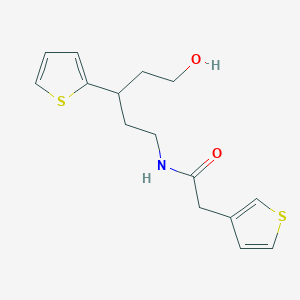

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide, also known as AMT or alpha-methyltryptamine, is a synthetic compound that belongs to the tryptamine family of compounds. It is a psychoactive drug that has been used for research purposes in the scientific community.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation

Chemoselective acetylation processes, such as those described by Magadum and Yadav (2018), highlight the synthetic utility of acetylated compounds in producing intermediates for pharmaceuticals, including antimalarial drugs. These procedures emphasize the importance of selective reactions in synthesizing complex molecules, potentially applicable to derivatives of the compound (Deepali B Magadum & G. Yadav, 2018).

Heterocyclic Compound Synthesis

The formation of heterocyclic compounds, as explored by Lazareva et al. (2017), demonstrates the potential for creating structurally diverse molecules with unique properties. The reaction between N-(2-hydroxyphenyl)acetamide and various silanes to produce silaheterocyclic compounds underlines the versatile synthetic routes available for constructing molecules with potential applications in materials science and medicinal chemistry (N. Lazareva et al., 2017).

Antimetabolite Synthesis

The synthesis of antimetabolites like N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine by Maehr and Leach (1978) showcases the relevance of such compounds in studying microbial production of antimetabolites. This underscores the potential biomedical applications of complex acetamide derivatives in understanding and inhibiting microbial growth or metabolism (H. Maehr & M. Leach, 1978).

Advanced Oxidation Chemistry

The study of advanced oxidation chemistry, as applied to paracetamol (acetaminophen) by Vogna et al. (2002), reveals the intricate pathways and degradation products of pharmaceuticals under oxidative conditions. This research provides insights into environmental and metabolic breakdown processes, potentially relevant to the environmental fate or biological activity of related acetamide compounds (Davide Vogna et al., 2002).

Optoelectronic Properties

Research into the optoelectronic properties of thiazole-based polythiophenes by Camurlu and Guven (2015) highlights the application of thiophene derivatives in materials science, particularly in conducting polymers with potential uses in electronics and photonics. This suggests the possibility of incorporating "N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide" into polymeric materials for optoelectronic applications (P. Camurlu & N. Guven, 2015).

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c17-7-4-13(14-2-1-8-20-14)3-6-16-15(18)10-12-5-9-19-11-12/h1-2,5,8-9,11,13,17H,3-4,6-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDMJRPMBPDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)CC2=CSC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-(thiophen-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)